molecular formula C14H14O2 B3285034 3-(Benzyloxy)-2-methylphenol CAS No. 79572-20-6

3-(Benzyloxy)-2-methylphenol

Cat. No. B3285034
Key on ui cas rn: 79572-20-6
M. Wt: 214.26 g/mol
InChI Key: DBWJWQOMHAFTLT-UHFFFAOYSA-N
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Patent
US04454136

Procedure details

Anhydrous potassium carbonate (30.4 g.) was added to a stirred solution of 2-methylresorcinol (24.8 g) in N,N-dimethylformamide (DMF, 250 ml) and benzyl chloride (25.3 g) was added over 15 minutes. The mixture was heated to 80° C. and maintained at this temperature overnight with continued stirring. On cooling the DMF was removed in vacuo to give an oil which was partitioned between water and ether. The dried ethereal phase was evaporated and chromatographed on silica eluting with chloroform to give 9.78 g (23%) of the title compound of mp 58°-59° C. (Found; C, 78.16; H, 6.63; C14H14O2 requires C, 78.48, H, 6.58%).
Quantity
30.4 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
25.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
23%

Identifiers

REACTION_CXSMILES
C(=O)([O-])[O-].[K+].[K+].[CH3:7][C:8]1[C:14]([OH:15])=[CH:13][CH:12]=[CH:11][C:9]=1[OH:10].[CH2:16](Cl)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>CN(C)C=O>[CH2:16]([O:10][C:9]1[C:8]([CH3:7])=[C:14]([OH:15])[CH:13]=[CH:12][CH:11]=1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
30.4 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
24.8 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Name
Quantity
25.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
250 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added over 15 minutes
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature overnight with continued stirring
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give an oil which
CUSTOM
Type
CUSTOM
Details
was partitioned between water and ether
CUSTOM
Type
CUSTOM
Details
The dried ethereal phase was evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica eluting with chloroform

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC=1C(=C(C=CC1)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.78 g
YIELD: PERCENTYIELD 23%
YIELD: CALCULATEDPERCENTYIELD 22.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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